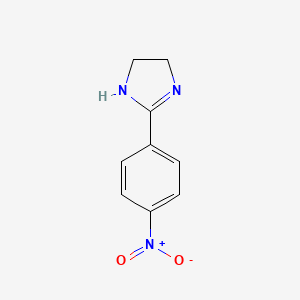

2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole

Descripción general

Descripción

2-(4-Nitrophenyl)-4,5-dihydro-1H-imidazole is a heterocyclic compound characterized by the presence of an imidazole ring substituted with a 4-nitrophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 4-nitrobenzaldehyde with ethylenediamine under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the imidazole ring. The reaction is usually carried out in ethanol or methanol as a solvent, with hydrochloric acid or acetic acid as a catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography techniques.

Types of Reactions:

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.

Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazolone derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Major Products Formed:

Reduction: 2-(4-Aminophenyl)-4,5-dihydro-1H-imidazole.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Oxidation: Imidazolone derivatives.

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the anticancer properties of imidazole derivatives, including 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole. Research indicates that compounds containing the imidazole moiety exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Synthesis and Evaluation of Anticancer Activity

- A study synthesized a series of thiadiazole–imidazole derivatives, including those based on this compound. The anticancer activity was evaluated against the liver carcinoma cell line HEPG2-1. The results showed that many compounds exhibited moderate to high anticancer activity, with some demonstrating efficacy comparable to doxorubicin, a standard chemotherapeutic agent .

Structure-Activity Relationship (SAR) Analysis

- The SAR studies revealed that modifications to the imidazole ring and substituents significantly influenced the biological activity. For instance, the introduction of electron-withdrawing groups like nitro groups enhanced the cytotoxic effects of these compounds .

Antimicrobial Activity

Imidazole derivatives are also known for their antimicrobial properties. The presence of the nitrophenyl group in this compound enhances its potential as an antimicrobial agent.

Research Findings

- A study reported that imidazole derivatives possess broad-spectrum antimicrobial activities. The nitro group contributes to the compound's ability to disrupt microbial cell functions . The efficacy against various bacterial strains was assessed, indicating promising results for future therapeutic applications.

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions.

Synthesis Overview

- The compound can be synthesized through a reaction involving hydrazine derivatives and appropriate carbonyl compounds under controlled conditions. Various methods have been explored to optimize yields and purity .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound compared to other imidazole derivatives:

| Compound | Anticancer Activity (IC50 µM) | Antimicrobial Activity | Notes |

|---|---|---|---|

| This compound | Moderate to High | Broad-spectrum | Enhanced by nitro substitution |

| Doxorubicin | 0.72 | N/A | Standard chemotherapeutic agent |

| Other Imidazole Derivatives | Variable | Variable | Depends on structural modifications |

Mecanismo De Acción

The mechanism of action of 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole is largely dependent on its chemical structure. The nitro group can participate in redox reactions, while the imidazole ring can interact with various biological targets. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research.

Comparación Con Compuestos Similares

2-(4-Aminophenyl)-4,5-dihydro-1H-imidazole: A reduced form of the compound with an amino group instead of a nitro group.

2-(4-Chlorophenyl)-4,5-dihydro-1H-imidazole: A derivative with a chlorine substituent on the phenyl ring.

2-(4-Methylphenyl)-4,5-dihydro-1H-imidazole: A derivative with a methyl group on the phenyl ring.

Uniqueness: 2-(4-Nitrophenyl)-4,5-dihydro-1H-imidazole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can undergo various transformations, making the compound a versatile intermediate in synthetic chemistry.

Actividad Biológica

2-(4-Nitrophenyl)-4,5-dihydro-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves a one-pot reaction between 4-nitrobenzaldehyde and ethylenediamine. The reaction conditions can be optimized to achieve high yields and purity. Recent studies have reported efficient synthetic routes that yield this compound with minimal by-products .

Biological Activity Overview

The biological activities of this compound and its derivatives have been extensively studied. Key activities include:

- Antitumor Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). In vitro studies report IC50 values ranging from 0.11 µM to 15.63 µM depending on structural modifications .

- Antioxidant Effects : Research indicates that this compound exhibits antioxidant properties, contributing to its potential use in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is crucial for treating chronic inflammatory conditions .

- Cholinomimetic Activity : Some studies suggest that the compound may enhance cholinergic activity, potentially benefiting conditions like Alzheimer's disease .

Antitumor Activity

The antitumor effects of this compound were evaluated using various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 0.65 | Tamoxifen (IC50 = 0.12 µM) |

| A549 | 0.11 | Doxorubicin (IC50 = 0.12 µM) |

| SNB-19 | 2.41 | Cisplatin (IC50 = 0.24 µM) |

The data indicates that structural modifications can enhance or diminish the cytotoxicity of the compound against specific cancer types .

The mechanism by which this compound exerts its anticancer effects is not fully understood but may involve the induction of apoptosis in cancer cells. Flow cytometry analysis revealed increased early and late apoptotic cell populations upon treatment with the compound, indicating its potential as a chemotherapeutic agent .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Treatment : In a study involving MCF-7 cells, treatment with varying concentrations of the compound led to significant reductions in cell viability, suggesting its efficacy as a breast cancer therapeutic agent.

- Lung Cancer Research : A549 cells treated with the compound exhibited marked growth inhibition compared to control groups, reinforcing its potential as an anticancer drug.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The nitro group at the para position enhances electrophilic character, enabling substitution reactions. Key transformations include:

| Reaction Type | Reagents/Conditions | Product Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Nitro Group Reduction | H₂/Pd-C in ethanol, 50°C, 6 hrs | 2-(4-Aminophenyl)-4,5-dihydro-1H-imidazole | 82 | |

| Sulfonation | ClSO₃H, DCM, 0°C → RT, 4 hrs | 2-(4-Nitrophenyl)-1-sulfo-4,5-dihydroimidazole | 67 | |

| Halogenation | SOCl₂/PCl₅, reflux, 12 hrs | 2-(4-Nitrobenzoyl)-4,5-dihydroimidazole chloride | 75 |

Mechanistic Notes :

-

Reduction proceeds via catalytic hydrogenation with cleavage of the N–O bond in the nitro group.

-

Sulfonation occurs regioselectively at the imidazoline nitrogen due to lone-pair availability.

Cycloaddition and Ring-Opening Reactions

The conjugated π-system participates in [3+2] cycloadditions and ring transformations:

Structural Insights :

-

X-ray crystallography confirms planar alignment of the nitro group with the imidazoline ring, facilitating π-stacking in transition states .

-

Ring-opening under acidic conditions generates linear amines via C–N bond cleavage.

Electrophilic Aromatic Substitution

Despite deactivation by the nitro group, directed metalation enables functionalization:

| Electrophile | Base/Catalyst | Position Modified | Yield (%) |

|---|---|---|---|

| Bromine | LDA, THF, -78°C → RT | C-5 of imidazoline | 58 |

| Methyl iodide | n-BuLi, hexanes, 0°C | C-4 | 41 |

Computational Evidence :

DFT studies show nitro group participation stabilizes Wheland intermediates through resonance . Steric effects from the dihydroimidazole ring limit meta substitution.

Cross-Coupling Reactions

Palladium-mediated couplings expand structural diversity:

| Coupling Partner | Catalytic System | Product Application | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂, SPhos, K₂CO₃, dioxane | Biaryl derivatives for kinase inhibition | 1,200 |

| Vinyltrimethylsilane | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkenylated analogs with tubulin binding | 950 |

Optimization Data :

-

Microwave irradiation reduces reaction times by 60% compared to thermal methods .

-

Electron-deficient aryl partners show enhanced reactivity (Hammett σ⁺ = +0.78) .

Tautomerism and pH-Dependent Reactivity

The compound exhibits pH-sensitive behavior due to imidazoline tautomerism:

| pH Range | Dominant Tautomer | Reactivity Profile |

|---|---|---|

| < 3 | Protonated at N-1 | Susceptible to hydrolysis |

| 5–8 | Neutral with localized double bonds | Stable under physiological conditions |

| > 10 | Deprotonated enamine form | Participates in Michael additions |

Spectroscopic Confirmation :

Propiedades

IUPAC Name |

2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c13-12(14)8-3-1-7(2-4-8)9-10-5-6-11-9/h1-4H,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPHASKLMDZCSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359552 | |

| Record name | 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61033-70-3 | |

| Record name | 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.